Einecs 265-936-6

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name

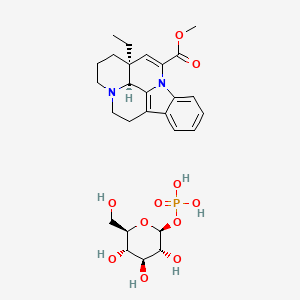

The systematic IUPAC name for EINECS 265-936-6 is (3α,16α)-Eburnamenine-14-carboxylic acid methyl ester compound with α-D-glucopyranose 1-(dihydrogen phosphate) . This name delineates the compound’s structural features with precision:

- Eburnamenine core : A bicyclic alkaloid skeleton with defined stereochemistry at the 3α and 16α positions.

- Substituents : A methyl ester group at the 14-carboxylic acid position, indicating esterification of the carboxylic acid moiety.

- Counterion : The compound exists as a salt with α-D-glucopyranose 1-(dihydrogen phosphate), a phosphorylated derivative of glucose.

The nomenclature adheres to IUPAC guidelines by specifying stereochemical descriptors (α-configurations) and the nature of the ionic interaction between the eburnamenine derivative and the phosphorylated sugar.

Common Synonyms and Trade Names

As of current available data, no widely recognized common synonyms or trade names are associated with this compound. The compound is primarily referenced by its systematic IUPAC name or registry identifiers in scientific literature and commercial catalogs. Limited documentation suggests that it may be described contextually as a glucophosphate salt of methyl eburnamenine carboxylate , though this phrasing lacks formal recognition.

Registry Numbers

This compound is associated with the following registry identifiers:

| Registry Type | Identifier | Source |

|---|---|---|

| CAS Registry Number | 65826-02-0 | |

| EINECS Number | 265-936-6 | |

| UNII | Not publicly listed | - |

Key Details:

- CAS Registry Number : 65826-02-0 is assigned by the Chemical Abstracts Service, uniquely identifying the compound’s chemical structure.

- EINECS Number : 265-936-6 confirms its inclusion in the European Union’s pre-1981 commercial substances inventory.

- UNII : A Unique Ingredient Identifier (UNII) for this compound has not been widely reported in public databases such as the FDA’s Substance Registration System.

The molecular formula C₂₁H₂₄N₂O₂·C₆H₁₃O₉P and a molecular weight of 596.56 g/mol further characterize its composition, derived from the stoichiometric combination of the eburnamenine derivative (C₂₁H₂₄N₂O₂) and the glucophosphate moiety (C₆H₁₃O₉P).

Properties

CAS No. |

65826-02-0 |

|---|---|

Molecular Formula |

C27H37N2O11P |

Molecular Weight |

596.6 g/mol |

IUPAC Name |

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C21H24N2O2.C6H13O9P/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3;2-10H,1H2,(H2,11,12,13)/t19-,21+;2-,3-,4+,5-,6+/m11/s1 |

InChI Key |

IVYZKAJKXRPDKP-CHQOHFEQSA-N |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium Sulfate can be prepared through several synthetic routes. One common method involves the reaction of Barium Chloride (BaCl₂) with Sodium Sulfate (Na₂SO₄) in an aqueous solution. The reaction is as follows:

BaCl2+Na2SO4→BaSO4+2NaCl

This reaction is typically carried out at room temperature, and the resulting Barium Sulfate precipitate is filtered, washed, and dried.

Industrial Production Methods

In industrial settings, Barium Sulfate is often produced as a byproduct of the mining and refining of Barite (Barium Sulfate ore). The ore is crushed and ground, and then subjected to a flotation process to separate the Barium Sulfate from other minerals. The purified Barium Sulfate is then further processed to achieve the desired particle size and purity.

Chemical Reactions Analysis

Types of Reactions

Barium Sulfate is known for its chemical inertness, meaning it does not readily undergo chemical reactions. it can participate in certain reactions under specific conditions.

-

Reduction: : Barium Sulfate can be reduced to Barium Sulfide (BaS) when heated with a reducing agent such as Carbon © at high temperatures:

BaSO4+4C→BaS+4CO

-

Substitution: : Barium Sulfate can undergo ion exchange reactions with other sulfate salts in solution.

Common Reagents and Conditions

Reducing Agents: Carbon, Hydrogen

Reaction Conditions: High temperatures (above 1000°C) for reduction reactions

Major Products Formed

Reduction: Barium Sulfide (BaS)

Substitution: Various sulfate salts depending on the reacting species

Scientific Research Applications

Environmental Monitoring

Einecs 265-936-6 has been utilized in studies focusing on environmental contamination and pollution assessment. Its presence in aquatic environments has raised concerns due to its toxicity to aquatic life. Research has indicated that this compound poses significant risks to ecosystems, prompting investigations into its behavior and degradation in natural waters .

Toxicological Studies

Toxicological evaluations of this compound have revealed its potential effects on human health and wildlife. Studies have demonstrated that exposure to this compound may lead to adverse reproductive outcomes and developmental issues in various species. The integration of Adverse Outcome Pathway (AOP) frameworks has facilitated a better understanding of its toxicokinetics and mechanisms of action .

Risk Assessment Frameworks

The compound has been a subject of cumulative risk assessments that evaluate the combined effects of multiple chemical exposures. Tools like the ECETOC Targeted Risk Assessment (TRA) have been employed to estimate worker exposure levels during industrial processes involving this compound. These assessments are vital for ensuring compliance with safety regulations and protecting occupational health .

Data Tables

| Application Area | Details |

|---|---|

| Environmental Monitoring | Assessment of contamination levels in aquatic systems |

| Toxicological Studies | Evaluations of reproductive and developmental toxicity |

| Risk Assessment Frameworks | Use of ECETOC TRA for estimating exposure levels in occupational settings |

Case Study 1: Environmental Impact Assessment

A comprehensive study was conducted to assess the impact of this compound on freshwater ecosystems. The research highlighted significant bioaccumulation in aquatic organisms, leading to recommendations for stricter regulatory measures on its discharge into water bodies .

Case Study 2: Occupational Exposure

In an industrial setting, a case study utilizing the ECETOC TRA tool assessed inhalation and dermal exposure risks among workers handling products containing this compound. The findings underscored the importance of implementing effective risk management measures to mitigate exposure risks .

Mechanism of Action

In medical imaging, Barium Sulfate works by absorbing X-rays, which allows it to create a contrast on the imaging film or detector. When ingested or administered as an enema, it coats the lining of the gastrointestinal tract, making it visible on X-ray images. This helps in diagnosing various conditions such as blockages, tumors, and abnormalities in the digestive system.

Comparison with Similar Compounds

Barium Sulfate is unique due to its high density, chemical inertness, and opacity to X-rays. Similar compounds include:

Calcium Sulfate (CaSO₄): Also used as a filler and in medical applications, but it is less dense and less effective as a contrast agent.

Strontium Sulfate (SrSO₄): Similar in properties but less commonly used due to its higher cost and lower availability.

Lead Sulfate (PbSO₄): Highly dense and opaque to X-rays, but its toxicity limits its use in medical applications.

Barium Sulfate stands out due to its combination of safety, effectiveness, and availability, making it a preferred choice in various applications.

Q & A

Q. What are the established methods for synthesizing Einecs 265-936-6, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should be documented with precise reaction conditions (e.g., temperature, catalysts, solvents) and purification steps. Reproducibility requires adherence to standardized procedures, such as those outlined in experimental sections of peer-reviewed journals. Include detailed metadata (e.g., yield, purity metrics) and validate outcomes via spectroscopic characterization (e.g., NMR, FTIR). Refer to institutional guidelines for replicability, emphasizing transparency in reporting deviations .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is recommended:

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermodynamic stability of this compound under varying environmental conditions?

- Methodological Answer : Apply the PECO framework (P opulation: compound; E xposure: temperature/pH gradients; C omparator: control conditions; O utcome: degradation rate):

- Variables : Temperature (25°C–100°C), humidity (0%–90%), and UV exposure.

- Controls : Use inert atmospheres and sealed reactors to isolate variables.

- Data Analysis : Fit degradation data to Arrhenius models and assess entropy/enthalpy changes via calorimetry. Ensure statistical power using ANOVA for multi-condition comparisons .

Q. What methodologies are recommended for resolving contradictions in published data on the catalytic properties of this compound?

- Methodological Answer :

- Systematic Review : Aggregate datasets from multiple studies and assess heterogeneity via meta-analysis (e.g., random-effects models).

- Replication Studies : Reproduce conflicting experiments under standardized protocols, controlling for undocumented variables (e.g., trace impurities).

- Error Analysis : Quantify measurement uncertainties (e.g., confidence intervals, instrument calibration logs) and apply sensitivity analysis to identify critical parameters .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and ligand interactions using force fields (e.g., AMBER, CHARMM).

- Density Functional Theory (DFT) : Calculate reaction pathways and activation energies with software like Gaussian or ORCA.

- Validation : Compare predictions with empirical kinetic data. Address discrepancies by refining basis sets or including solvent models .

Methodological Frameworks and Best Practices

Q. How to formulate a hypothesis about the biodegradation pathways of this compound using existing literature?

- Methodological Answer :

- Literature Gap Analysis : Identify unexplored microbial systems or enzymatic mechanisms using databases like SciFinder or Reaxys.

- Hypothesis Structure : "Under [conditions], [specific enzyme] will catalyze [reaction] due to [structural feature] of this compound."

- Testing : Design microcosm experiments with isotopic labeling (e.g., ¹⁴C) to track metabolite formation. Use LC-MS/MS for detection .

What criteria ensure a research question on this compound meets academic rigor?

- Methodological Answer : Apply the FINER criteria:

- Feasible : Adequate resources and sample availability.

- Interesting : Addresses knowledge gaps in catalysis or environmental chemistry.

- Novel : Explores understudied isomers or reaction intermediates.

- Ethical : Complies with chemical safety protocols (e.g., fume hood use).

- Relevant : Aligns with sustainability goals or industrial applications (non-commercial focus) .

Data Management and Reproducibility

Q. How should researchers document and share data on this compound to facilitate replication?

- Methodological Answer :

- Metadata Standards : Include raw instrument outputs, calibration files, and experimental logs in repositories like Zenodo or Figshare.

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.

- Supplementary Materials : Provide step-by-step synthesis videos or spectral libraries in open-access formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.